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Compound Name:
2-Chloro-N-quinolin-5-yl-

benzamide

Cat. No.: B5747331 Get Quote

A detailed guide for researchers, scientists, and drug development professionals comparing the

anticancer and antibacterial efficacy of a series of 8-hydroxyquinoline-5-sulfonamide

derivatives. This guide provides supporting experimental data, detailed methodologies, and

visual diagrams of the synthetic process and proposed mechanism of action.

While a direct comparative study on the efficacy of 2-Chloro-N-quinolin-5-yl-benzamide
derivatives is not readily available in the current literature, this guide presents a comprehensive

analysis of a closely related and well-studied class of compounds: 8-hydroxyquinoline-5-

sulfonamide derivatives. These compounds share a quinoline core and an amide-like linkage

(sulfonamide) at the 5-position, making them a relevant and informative substitute for

understanding the structure-activity relationships of substituted quinolines.

The data and protocols presented here are based on a study by Zięba et al., which

systematically synthesized and evaluated a series of these derivatives for their anticancer and

antibacterial properties.[1][2][3]

Comparative Efficacy of 8-Hydroxyquinoline-5-
sulfonamide Derivatives
The study synthesized two main series of compounds: 8-hydroxyquinoline-5-sulfonamides

(compounds 3a-f) and their 8-methoxy analogues (compounds 6a-f). The biological evaluation
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revealed that the presence of the free hydroxyl group at the 8-position is crucial for both

anticancer and antibacterial activity, as the 8-methoxy derivatives were found to be inactive.[1]

Anticancer Activity
The in vitro antiproliferative activity of the 8-hydroxyquinoline-5-sulfonamide derivatives was

evaluated against three human cancer cell lines: amelanotic melanoma (C-32), breast

adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). Cytotoxicity was also

assessed against normal human dermal fibroblasts (HFF-1). The results, presented as IC50

values (the concentration required to inhibit 50% of cell growth), are summarized in the table

below.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 8-Hydroxyquinoline-5-sulfonamide

Derivatives (3a-f)[1]
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Compoun
d

R¹ R² C-32
MDA-MB-
231

A549 HFF-1

3a H
prop-2-yn-

1-yl
28.3 ± 1.2 34.1 ± 1.8 30.5 ± 1.5 >100

3b H

1,1-

dimethylpr

op-2-yn-1-

yl

>100 >100 >100 >100

3c CH₃
prop-2-yn-

1-yl
10.1 ± 0.5 12.5 ± 0.7 11.2 ± 0.6 >100

3d H

2-(prop-2-

yn-1-

yloxy)phen

yl

45.2 ± 2.1 51.7 ± 2.9 48.3 ± 2.4 >100

3e H

3-(prop-2-

yn-1-

yloxy)phen

yl

22.8 ± 1.1 25.4 ± 1.3 24.1 ± 1.2 >100

3f H

4-(prop-2-

yn-1-

yloxy)phen

yl

31.6 ± 1.5 38.9 ± 2.0 35.7 ± 1.8 >100

Cisplatin - - 11.5 ± 0.5 13.2 ± 0.6 12.8 ± 0.6 15.4 ± 0.7

Doxorubici

n
- - 0.8 ± 0.04 1.1 ± 0.05 0.9 ± 0.04 1.5 ± 0.07

Data represents the mean ± standard deviation of three independent experiments.

From this data, it is evident that compound 3c, with a methyl and a propargyl group on the

sulfonamide nitrogen, exhibited the highest anticancer activity, comparable to the standard

chemotherapeutic agent cisplatin.[1] Importantly, none of the active compounds showed
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significant toxicity towards the normal HFF-1 cell line at concentrations up to 100 µM, indicating

a degree of selectivity for cancer cells.[1]

Antibacterial Activity
The antibacterial efficacy of the 8-hydroxyquinoline-5-sulfonamide derivatives was tested

against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The results are presented as Minimum Inhibitory Concentration (MIC) values.

Table 2: Antibacterial Activity (MIC in µg/mL) of 8-Hydroxyquinoline-5-sulfonamide Derivatives

(3a-f)

Compound
S. aureus
ATCC 29213

MRSA 1 MRSA 2
E. faecalis
ATCC 29212

3a 32 64 64 128

3b >256 >256 >256 >256

3c 16 32 32 64

3d 64 128 128 256

3e 32 64 64 128

3f 64 128 128 256

Oxacillin 0.5 >256 >256 -

Ciprofloxacin 1 2 4 1

Consistent with the anticancer activity, compound 3c also demonstrated the most potent

antibacterial activity among the tested derivatives.[1]

Experimental Protocols
Synthesis of 8-Hydroxyquinoline-5-sulfonamide
Derivatives (3a-f)
The synthesis of the target compounds was achieved through a two-step process.[1]
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Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride (2): 8-Hydroxyquinoline (1) was reacted

with chlorosulfonic acid to yield the sulfonyl chloride intermediate.

Synthesis of 8-Hydroxyquinoline-5-sulfonamides (3a-f): The sulfonyl chloride (2) was then

reacted with the appropriate primary or secondary amine containing an acetylene moiety in

anhydrous acetonitrile at room temperature to yield the final sulfonamide derivatives.

Step 1: Sulfonylation

Step 2: Amination

8-Hydroxyquinoline (1)

ClSO3H

8-Hydroxyquinoline-5-sulfonyl chloride (2)

Amine (R1R2NH)

Target Compounds (3a-f)

Click to download full resolution via product page

Synthetic pathway for 8-hydroxyquinoline-5-sulfonamides.

In Vitro Antiproliferative Activity Assay
The anticancer activity was determined using a standard cell viability assay.[1]
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Cell Culture: Human cancer cell lines (C-32, MDA-MB-231, A549) and the normal cell line

(HFF-1) were cultured in appropriate media supplemented with fetal bovine serum and

antibiotics.

Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with

various concentrations of the test compounds for 72 hours.

Viability Assessment: Cell viability was determined using a neutral red uptake assay. The

absorbance was measured spectrophotometrically, and the IC50 values were calculated

from the dose-response curves.

Workflow for the in vitro antiproliferative assay.

Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) was determined using the broth microdilution

method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Bacterial Strains: Standard and clinical isolates of bacteria were used.

Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-

well plates.

Inoculation: Each well was inoculated with a standardized bacterial suspension.

Incubation: The plates were incubated at 37°C for 24 hours.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible bacterial growth.

Proposed Mechanism of Action
Further investigation into the mechanism of action of the most potent compound, 3c, revealed

that it induces changes in the expression of key cell cycle regulatory proteins.[1] The study

found that treatment with compound 3c led to an increased transcriptional activity of p53 and

p21, which are critical tumor suppressor proteins that can induce cell cycle arrest and

apoptosis. Additionally, changes in the expression of the anti-apoptotic protein Bcl-2 and the
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pro-apoptotic protein Bax were observed, suggesting that compound 3c may exert its

anticancer effect by promoting programmed cell death.[1]

Proposed anticancer mechanism of action for compound 3c.

In conclusion, this guide provides a comparative overview of the efficacy of a series of 8-

hydroxyquinoline-5-sulfonamide derivatives, highlighting the structure-activity relationships and

providing key experimental details. Compound 3c emerged as a promising lead candidate with

significant anticancer and antibacterial activities, warranting further investigation and

development. This information can serve as a valuable resource for researchers working on the

design and discovery of novel quinoline-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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